molecular formula C20H18ClNO3S B2413442 N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide CAS No. 496014-51-8

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide

Cat. No. B2413442
CAS RN: 496014-51-8
M. Wt: 387.88
InChI Key: IVKXLQLYVKZIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide, also known as BZM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biological activities.

Mechanism of Action

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide is believed to exert its biological effects through the modulation of GABA receptors. It has been found to bind to the benzodiazepine site of the GABA receptor, which results in the enhancement of the inhibitory effects of GABA. This leads to the suppression of neuronal activity, which is responsible for the observed anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and physiological effects:
N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and aspartate, which are responsible for the excitatory effects in the brain. N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide has also been found to increase the levels of GABA in the brain, which results in the suppression of neuronal activity.

Advantages and Limitations for Lab Experiments

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide has several advantages for laboratory experiments. It is a potent and selective ligand for the benzodiazepine site of the GABA receptor, which makes it a useful tool to study the role of these receptors in various biological processes. N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide is also easy to synthesize and purify, which makes it readily available for laboratory use.
However, there are some limitations associated with the use of N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide in laboratory experiments. It has been found to have some toxicity towards certain cell types, which limits its use in some experiments. N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide also has a short half-life, which requires frequent administration to maintain its effects.

Future Directions

There are several future directions for the study of N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide. One possible direction is the investigation of its potential as a treatment for neurological disorders such as epilepsy and anxiety disorders. Another direction is the study of its effects on other neurotransmitter systems, which may provide insights into its broader biological effects. Finally, the development of new analogs of N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide may lead to the discovery of compounds with improved potency and selectivity.

Synthesis Methods

The synthesis of N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with benzhydrylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide.

Scientific Research Applications

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have anticonvulsant, analgesic, and anxiolytic properties. N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide has also been used as a ligand for the study of GABA receptors and as a tool to investigate the role of these receptors in various physiological processes.

properties

IUPAC Name

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S/c1-25-19-14-17(12-13-18(19)21)26(23,24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKXLQLYVKZIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.